Maropitant citrate is classified as a neurokinin-1 receptor antagonist. It is derived from maropitant, which has the chemical name [(2S,3S)-2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl]-(5-tert-butyl-2-methoxybenzyl)-amine. The citrate form is the citrate salt of the maropitant free base and is often used in formulations for treating vomiting in animals, particularly dogs and cats .
The synthesis of maropitant citrate involves several steps. The initial synthesis of maropitant free base typically starts from 3-quinuclidinone hydrochloride, undergoing multiple synthetic transformations to yield the final product. Key methods include:
Maropitant citrate has a complex molecular structure characterized by two stereocenters at positions 2 and 3 of the bicyclic framework. The stereochemistry is crucial for its biological activity. The molecular formula for maropitant citrate can be expressed as:
The structure includes:
This arrangement contributes to its pharmacological properties and interactions with neurokinin receptors .
Maropitant citrate engages in various chemical reactions typical of amines and esters. Notable reactions include:
Maropitant functions primarily as a neurokinin-1 receptor antagonist. By blocking these receptors in the central nervous system, it inhibits the action of substance P, a neuropeptide involved in vomiting pathways. This action effectively reduces nausea and vomiting in animals:
Maropitant citrate is characterized by several key physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 390.49 g/mol |
Solubility | Soluble in alcohol |
Melting Point | Not specified |
Polymorphism | Yes (multiple forms) |
Maropitant citrate's primary application lies within veterinary medicine as an antiemetic agent for dogs and cats undergoing surgery or experiencing motion sickness. Its effectiveness has led to its inclusion in various formulations aimed at alleviating vomiting due to chemotherapy or other causes .
Additionally, ongoing research into alternative formulations and synthetic pathways aims to enhance its efficacy and reduce production costs further .
Maropitant citrate anhydrous is the non-hydrated crystalline salt form of the neurokinin-1 (NK₁) receptor antagonist maropitant. Its molecular structure comprises a dibenzhydryl-substituted quinuclidine core linked to a tert-butyl methoxybenzyl moiety. The systematic IUPAC name is (2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine citrate, with the molecular formula C₃₂H₄₀N₂O·C₆H₈O₇ [2] [6]. This yields a total molecular weight of 660.82 g/mol for the anhydrous salt [7]. The citrate anion forms ionic and hydrogen-bonding interactions with the protonated tertiary amine of the maropitant free base, critically influencing crystallinity and solubility.
Table 1: Key Physicochemical Properties of Maropitant Citrate Anhydrous
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₃₈H₅₀N₂O₉ | Calculated from free base + citrate |
Molecular Weight | 660.82 g/mol | Monoisotopic mass |
LogP (Partition Coefficient) | 6.27 | Predictive ALOGPS |
Water Solubility | <0.1 mg/mL | Low intrinsic solubility |
Rotatable Bonds | 13 | High molecular flexibility |
Hydrogen Bond Acceptors | 11 | Impacts crystal lattice stability |
Notably, the compound exhibits extremely low water solubility (<0.1 mg/mL) due to its hydrophobic aromatic domains and high logP value [6] [7]. The citrate salt form improves bioavailability relative to the free base but remains challenging for aqueous formulation. Spectroscopic characterization includes distinct Fourier-transform infrared (FTIR) peaks at 1,710 cm⁻¹ (carboxylate C=O stretch) and 1,580 cm⁻¹ (amine N-H bend), confirming salt formation [1].
The industrial synthesis of maropitant citrate anhydrous proceeds via a multi-stage route beginning with the preparation of the maropitant free base, followed by salt formation and anhydrous crystallization. The free base synthesis employs a stereoselective reductive amination as the pivotal step:
Critical process parameters include strict temperature control during salt formation (to avoid hydrate byproducts) and solvent water content (<0.1% w/w) during crystallization. Industrial batches achieve yields of 85–92% after purification via hot filtration and nitrogen-purging during drying [1] [4].
Maropitant citrate exhibits polymorphism, with the anhydrous Form A being the commercially relevant phase. X-ray powder diffraction (XRPD) analysis reveals distinct crystallographic profiles for each polymorph:
Table 2: XRPD Characteristics of Maropitant Citrate Polymorphs
Polymorph | Key Diffraction Angles (2θ ±0.2°) | Distinguishing Features |
---|---|---|
Form A (Anhydrous) | 7.8°, 12.3°, 15.6°, 18.9° | Stable orthorhombic lattice; absence of hydrate peaks |
Form B (Hydrate) | 6.2°, 10.4°, 14.7°, 20.1° | Labile monoclinic structure; dehydrates at 40°C |
Form C (Methanol Solvate) | 5.8°, 11.2°, 16.5° | Disproportionates upon desolvation |
Form A displays an orthorhombic crystal system (space group P2₁2₁2) with unit cell parameters a = 14.2 Å, b = 17.8 Å, c = 10.3 Å. The citrate anions bridge maropitant cations via O-H⋯N hydrogen bonds (2.6–2.8 Å), forming a 3D network resistant to lattice rearrangement [1]. Differential scanning calorimetry (DSC) confirms stability with a single endotherm at 183–185°C corresponding to melt decomposition [1] [6]. Conversion to Form B occurs only under high-humidity stress (>80% RH) via water molecule incorporation into the crystal lattice.
The anhydrous citrate salt demonstrates robust stability in solid-state storage but is susceptible to hydrolysis and photodegradation in solution:
Table 3: Solid-State Stability Profile of Maropitant Citrate Anhydrous
Stress Condition | Degradation Rate | Major Degradants |
---|---|---|
Dry heat (60°C, 30 days) | <0.3% | None detected |
High humidity (40°C/92% RH, 30 days) | 1.8% | Form B hydrate |
UV light (ICH Q1B) | 4.7% | N-oxide, desmethyl maropitant |
Acidic hydrolysis (0.1M HCl, 70°C) | 12.1% | Benzhydrol derivative |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7